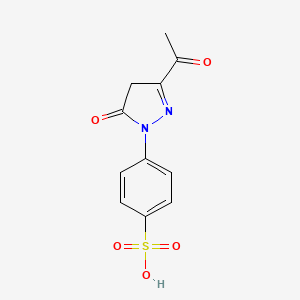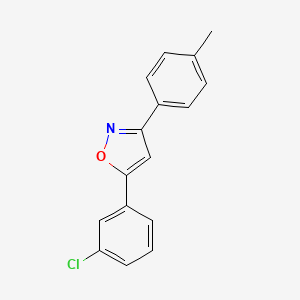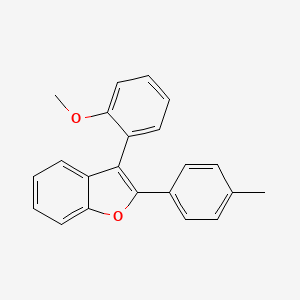![molecular formula C18H15NO4 B12900322 Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate CAS No. 827028-74-0](/img/structure/B12900322.png)
Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an oxazole ring substituted with a methyl ester group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate typically involves the following steps:
Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Oxazole Ring Formation: The 4-(benzyloxy)benzaldehyde is then reacted with an appropriate amine and a carboxylic acid derivative under cyclization conditions to form the oxazole ring.
Esterification: The final step involves the esterification of the oxazole derivative with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Nitro or halogen-substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxazole ring can also participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione: This compound has a similar structure but contains an oxadiazole ring instead of an oxazole ring.
2-(4-(Benzyloxy)phenyl)benzimidazole: This compound contains a benzimidazole ring and is studied for its anticancer properties.
Uniqueness
Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and methyl ester group make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
827028-74-0 |
|---|---|
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
methyl 5-(4-phenylmethoxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-21-18(20)16-17(23-12-19-16)14-7-9-15(10-8-14)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Clé InChI |
RHHWHEZTMHSBOO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(OC=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)
![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)



![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)


![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)

